molecular formula C5H7IO B109424 3-Iodocyclopentanone CAS No. 86613-17-4

3-Iodocyclopentanone

Cat. No. B109424
CAS RN: 86613-17-4
M. Wt: 210.01 g/mol
InChI Key: APMGHATZDKMABH-UHFFFAOYSA-N
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Description

3-Iodocyclopentanone is a derivative of 2-Cyclopenten-1-one . It is a chemical reagent used in the synthesis of LY354740, an important glutamate receptor agonist with anticonvulsant and anxiolytic properties . It is also used in the synthesis of Armillarivin . The molecular weight of 3-Iodocyclopentanone is 210.01 and its molecular formula is C5H7IO .


Synthesis Analysis

The synthesis of cyclopentanone derivatives involves the reaction of allyl halides, alkynes, and carbon monoxide under mild conditions using a substoichiometric amount of iron, acetone, and a catalytic amount of Ni(II) iodide .


Molecular Structure Analysis

The molecular structure of 3-Iodocyclopentanone can be represented by the canonical SMILES: C1CC(=O)CC1I . The structure determination of small molecule compounds like 3-Iodocyclopentanone can be done using techniques such as electron diffraction .


Physical And Chemical Properties Analysis

Physical properties of 3-Iodocyclopentanone include its color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • Synthesis of Bicyclo[1.1.1]pentan-1-amine : A study by Goh et al. (2014) described the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with significant importance in medicinal chemistry, using a derivative similar to 3-Iodocyclopentanone. This synthesis offers a flexible and scalable alternative for producing this amine, highlighting the utility of such iodinated compounds in drug development (Goh et al., 2014).

Use in Drug Discovery and Pharmacology

  • Targeting G Protein-Coupled Estrogen Receptor : Research by Ramesh et al. (2010) involved synthesizing a series of iodo-substituted compounds related to 3-Iodocyclopentanone. These compounds showed potential as imaging agents targeting the G protein-coupled estrogen receptor GPR30, demonstrating their applicability in developing new diagnostic and therapeutic tools (Ramesh et al., 2010).

  • Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes : Nugent et al. (2020) reported a method to synthesize 1,3-C-disubstituted bicyclo[1.1.1]pentanes from 1-iodo-bicyclo[1.1.1]pentanes using iron-catalyzed cross-coupling. This approach, relevant to compounds like 3-Iodocyclopentanone, is crucial in drug design, offering a versatile method for creating drug analogues (Nugent et al., 2020).

Applications in Ophthalmology

  • Role in Glaucoma Medication Research : In the study of glaucoma medications, compounds structurally related to 3-Iodocyclopentanone have been used to understand the intraocular pressure-lowering effect of prostaglandin analogues. Such research is pivotal in improving treatments for eye conditions like glaucoma (Ota et al., 2006).

Contributions in Neuropharmacology

  • Alzheimer’s Disease Research : A study by Ullah et al. (2020) focused on a cyclopentanone derivative for Alzheimer's disease treatment, showcasing the potential of compounds structurally related to 3-Iodocyclopentanone in neuropharmacology. The study explored the molecular mechanisms and therapeutic efficacy of this derivative in mitigating neurodegenerative symptoms (Ullah et al., 2020).

Insights into Molecular and Chemical Properties

  • Photoelectron Circular Dichroism Studies : Turchini et al. (2013) conducted a study on 3-Methylcyclopentanone, a compound with similarities to 3-Iodocyclopentanone, using photoelectron circular dichroism. This research provides valuable insights into the chiral molecular systems of such compounds, contributing to our understanding of their chemical properties and behavior (Turchini et al., 2013).

Safety And Hazards

The safety data sheet for cyclopentanone, a related compound, indicates that it is a flammable liquid and vapor that causes skin and eye irritation . A similar safety profile may be expected for 3-Iodocyclopentanone.

properties

IUPAC Name

3-iodocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMGHATZDKMABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574873
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodocyclopentanone

CAS RN

86613-17-4
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Moriya, M Simon, R Mose… - Angewandte Chemie …, 2015 - Wiley Online Library
… These alkylcopper derivatives react further with electrophiles such as alkynyl esters, acid chlorides, allylic chlorides, ketals, ethylene oxide, and 3-iodocyclopentanone with high …
Number of citations: 30 onlinelibrary.wiley.com

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